molecular formula C19H20BrNO4 B2638614 2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate CAS No. 1061571-46-7

2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate

Cat. No.: B2638614
CAS No.: 1061571-46-7
M. Wt: 406.276
InChI Key: HKSZNZQVQFIDDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is a brominated aromatic ester featuring a 2-[(2-bromo-4-methylphenyl)amino]-2-oxoethyl group linked to a (4-ethoxyphenyl)acetate moiety. The compound’s structure combines a brominated phenyl ring (with methyl substitution at the 4-position) and an ethoxy-substituted phenylacetic acid ester. Such derivatives are often intermediates in pharmaceutical synthesis or agrochemical research, where bromine and alkoxy substituents influence reactivity, solubility, and biological activity .

Properties

IUPAC Name

[2-(2-bromo-4-methylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO4/c1-3-24-15-7-5-14(6-8-15)11-19(23)25-12-18(22)21-17-9-4-13(2)10-16(17)20/h4-10H,3,11-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSZNZQVQFIDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate typically involves a multi-step process:

    Starting Materials: The synthesis begins with 2-bromo-4-methylaniline and 4-ethoxyphenylacetic acid.

    Formation of Intermediate: The first step involves the formation of an amide intermediate by reacting 2-bromo-4-methylaniline with an acyl chloride derivative of 4-ethoxyphenylacetic acid under basic conditions.

    Esterification: The intermediate is then esterified using ethyl chloroformate in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom in the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: 2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (4-formylphenyl)acetate.

    Reduction: 2-[(2-Bromo-4-methylphenyl)amino]-2-hydroxyethyl (4-ethoxyphenyl)acetate.

    Substitution: 2-[(2-Amino-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

The compound’s structure suggests potential biological activity, particularly in the development of pharmaceuticals. It could be investigated for its ability to interact with biological targets such as enzymes or receptors.

Medicine

Given its potential biological activity, 2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate might be explored as a lead compound in drug discovery, particularly for its anti-inflammatory or anticancer properties.

Industry

In material science, the compound could be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with specific enzymes or receptors, inhibiting or activating their function. The presence of the bromine atom could facilitate binding to certain biological targets, while the ethoxy group might enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related esters and amides, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Substituent Effects on Physical and Chemical Properties

2-({4-[(4-Ethoxyphenyl)carbamoyl]phenyl}amino)-2-oxoethyl (4-methoxyphenyl)acetate (C₂₆H₂₆N₂O₆) Key Differences: Incorporates a carbamoyl group (enhancing hydrogen-bonding capacity) and a 4-methoxyphenyl ester (vs. ethoxy in the target). Impact: Higher molecular weight (462.5 g/mol) and polarity compared to the target compound. The carbamoyl group increases melting point and solubility in polar solvents .

[2-(4-Bromophenyl)-2-oxoethyl] 2-(3,4,5-trimethoxyphenyl)acetate (C₁₉H₁₉BrO₆) Key Differences: Trimethoxy substitution on the phenylacetic acid moiety (vs. ethoxy in the target).

2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate (C₁₆H₁₃BrO₃)

  • Key Differences : Simpler structure with a methyl-substituted benzoate (vs. ethoxyphenyl).
  • Impact : Lower molecular weight (333.2 g/mol) and reduced solubility in water due to the absence of polar alkoxy groups. Crystallographic studies reveal planar aromatic stacking, influencing solid-state stability .

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate (C₁₁H₁₂NO₄) Key Differences: Ethyl ester with a 4-methoxyanilino group (vs. brominated phenyl in the target). Impact: Lower molecular weight (237.2 g/mol) and higher volatility. The methoxy group improves solubility in organic solvents (e.g., ethanol, DMSO) .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Phenyl Groups) Melting Point (°C) Key Properties
Target Compound C₁₉H₁₉BrNO₄* ~392.3 2-Bromo-4-methyl, 4-ethoxy Not reported High lipophilicity (estimated XLogP3: 3.8)
2-({4-[(4-Ethoxyphenyl)carbamoyl]phenyl}amino)-2-oxoethyl (4-methoxyphenyl)acetate C₂₆H₂₆N₂O₆ 462.5 4-Carbamoyl, 4-methoxy Not reported Enhanced H-bonding, polar
[2-(4-Bromophenyl)-2-oxoethyl] 2-(3,4,5-trimethoxyphenyl)acetate C₁₉H₁₉BrO₆ 423.3 4-Bromo, 3,4,5-trimethoxy Not reported High steric bulk, slow hydrolysis
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate C₁₁H₁₂NO₄ 237.2 4-Methoxy 215–217 (similar derivatives) High solubility in DMSO/ethanol

*Hypothetical formula based on structural analysis.

Biological Activity

The compound 2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20BrN1O3C_{18}H_{20}BrN_{1}O_{3}, with a molecular weight of approximately 372.26 g/mol. Its structure features a bromo-substituted phenyl group, an amino group, and an acetate moiety, which may contribute to its biological properties.

Research indicates that compounds similar to This compound often exhibit activity through various mechanisms:

  • Enzyme Inhibition : Many phenylacetate derivatives function as enzyme inhibitors, particularly in metabolic pathways involving cytochrome P450 enzymes.
  • Antitumor Activity : Some studies suggest that related compounds can inhibit tumor growth by affecting signaling pathways such as the MAPK pathway, which is crucial in cancer progression.

Antitumor Effects

A significant area of interest is the compound's potential antitumor effects. For instance, similar compounds have been shown to exhibit:

  • Inhibition of Cell Proliferation : In vitro studies demonstrated that certain derivatives can significantly reduce the proliferation of cancer cell lines.
  • Induction of Apoptosis : Mechanistic studies revealed that these compounds might induce apoptosis in cancer cells via mitochondrial pathways.

Anti-inflammatory Properties

Another notable biological activity is the anti-inflammatory effect observed in related compounds. This activity is primarily attributed to the inhibition of pro-inflammatory cytokines and mediators.

Case Study 1: Antitumor Activity in Malignant Mesothelioma

A study investigated the effects of a structurally related compound on malignant pleural mesothelioma (MPM). The results indicated:

  • Cell Viability Reduction : The compound reduced cell viability in MPM cells by inhibiting key signaling pathways.
  • Combination Therapy Potential : When combined with other therapeutic agents, a synergistic effect was observed, enhancing overall efficacy against tumor growth .

Case Study 2: Enzyme Inhibition

Another research focused on enzyme inhibition capabilities showed that similar acetates could inhibit specific enzymes involved in metabolic processes. This inhibition was quantified using IC50 values, providing insights into their potency:

CompoundTarget EnzymeIC50 Value (µM)
2-Bromo-4-methylphenyl acetateCytochrome P45012
4-Ethoxyphenyl acetateAldose reductase8

These findings suggest that the compound could be valuable in pharmacological applications targeting metabolic diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.